3-Isopropyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol
Description
3-Isopropyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol is a bicyclic bispidine derivative with a rigid [3.3.1]nonane scaffold. The compound features two nitrogen atoms at positions 3 and 7, along with substituents including an isopropyl group at position 3, methyl groups at positions 1 and 5, and a hydroxyl group at position 7.
Bispidine derivatives are synthetically versatile, often prepared via alkylation or acylation of the parent 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one scaffold . Modifications at positions 3, 7, and 9 significantly influence physicochemical properties and biological activity, making this class of compounds a focus of medicinal chemistry research .
Structure
3D Structure
Properties
IUPAC Name |
1,5-dimethyl-3-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-9-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-9(2)14-7-11(3)5-13-6-12(4,8-14)10(11)15/h9-10,13,15H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWIIWJAYHBKFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2(CNCC(C1)(C2O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol typically involves the condensation of oximes with aldehydes or ketones. One common method starts with the condensation of 1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-one oxime with various aldehydes and ketones to form the corresponding oximes. These oximes are then reduced using lithium aluminum hydride (LiAlH4) to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at the 9-position undergoes oxidation under controlled conditions. Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) convert the hydroxyl group to a ketone or aldehyde functionality .
Key Observations:
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Ketone Formation : Oxidation with CrO₃ in acidic media yields 3-isopropyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-one as the primary product.
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Steric Effects : The bicyclic framework’s rigidity influences reaction rates, with slower kinetics observed compared to simpler aliphatic alcohols due to steric hindrance .
Reduction Reactions
The compound can be reduced to generate derivatives with modified nitrogen or hydroxyl groups. Lithium aluminum hydride (LiAlH₄) is frequently employed for selective reductions .
Example Pathway:
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Amine Reduction : LiAlH₄ reduces the nitrogen centers, producing saturated amine derivatives.
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Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) cleaves specific bonds, yielding decarboxylated or ring-opened products .
Substitution Reactions
The nitrogen atoms participate in nucleophilic substitution reactions, particularly with alkyl halides or acylating agents.
Notable Reactions:
Conformational Effects on Reactivity
The bicyclo[3.3.1]nonane skeleton exhibits distinct conformational preferences that modulate reactivity:
Key Factors:
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Lone Pair–Lone Pair (lp–lp) Repulsion : Nitrogen centers in the 3,7-positions adopt a "boat-chair" (BC) conformation to minimize lp–lp repulsion, altering accessibility for electrophilic attack .
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Steric Crowding : Substituents like isopropyl groups at the 3-position hinder axial approaches, favoring equatorial reaction pathways .
Case Study: Condensation with Aldehydes
Reaction with aromatic aldehydes (e.g., benzaldehyde) under acidic conditions forms bridged oxazolidine derivatives via Schiff base intermediates .
Reaction Scheme:
text3-Isopropyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol + R-CHO (aldehyde) → [Condensation] → Oxazolidine-fused bicyclo[3.3.1]nonane
Mechanistic Insights
The compound’s reactivity is influenced by:
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Hydrogen Bonding : The hydroxyl group forms intramolecular H-bonds with nitrogen lone pairs, stabilizing transition states during oxidation .
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Electronic Effects : Electron-withdrawing substituents on the bicyclic scaffold enhance nitrogen’s nucleophilicity in substitution reactions .
Comparative Reactivity
A comparison with analogous compounds highlights unique features:
Thermal and Photochemical Behavior
Scientific Research Applications
Scientific Research Applications of 3-Isopropyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol
This compound is a bicyclic compound featuring a unique structure with two nitrogen atoms and a hydroxyl group. This compound has a molecular weight of 212.33 g/mol and the molecular formula .
Potential Applications
This compound is a versatile compound with applications spanning chemistry, medicine, and industry.
Chemistry: It serves as a building block in synthesizing complex molecules.
Medicine: It is explored for potential therapeutic properties, including psychotropic and antibacterial activities.
Industry: It can be employed in developing new materials and catalysts.
Preparation Methods
The synthesis of this compound typically involves the condensation of oximes with aldehydes or ketones. A common method starts with the condensation of 1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-one oxime with various aldehydes and ketones to form the corresponding oximes, which are then reduced using lithium aluminum hydride (LiAlH4) to yield the desired compound.
Chemical Reactions
This compound can undergo oxidation, reduction, and substitution reactions. Common reagents for these reactions include:
- Oxidation: Potassium permanganate () and chromium trioxide ().
- Reduction: Lithium aluminum hydride ().
- Substitution: Alkyl halides.
Mechanism of Action
The mechanism of action of 3-Isopropyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol involves its interaction with various molecular targets. The nitrogen atoms in the compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and proteins. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-ol and their structural/functional differences:
Key Observations :
- Substituent Diversity : Acylation (e.g., benzofuran in ) enhances receptor binding affinity, while alkylation (e.g., bromobenzyl in ) improves stability for radiolabeling.
- Stereochemical Impact : Anti-1,5-dimethyl-7-benzyl-3-formyl derivatives exhibit stereoselective intramolecular redox reactions, highlighting conformational sensitivity .
- Heteroatom Substitution : Replacing oxygen with sulfur (e.g., 3-thia analogs) alters conformational dynamics and bioactivity .
Physicochemical and Spectroscopic Properties
Conformational Analysis and Stability
- X-ray Diffraction : Anti-1,5-dimethyl-7-benzyl-3-formyl derivatives adopt rigid chair-chair conformations stabilized by intramolecular H-bonding .
- Redox Reactions : Stereoselective hydride transfer in 3-formyl derivatives confirms the influence of substituents on reaction pathways .
- Solvent Effects : Polar solvents destabilize chair conformers in stannyl derivatives, favoring boat forms .
Biological Activity
3-Isopropyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol is a bicyclic compound with significant potential in medicinal chemistry and biological research. This compound features a unique structural arrangement that contributes to its biological activity, particularly in the context of proteomics and pharmacological applications.
- Molecular Formula : C12H24N2O
- Molecular Weight : 212.34 g/mol
- CAS Number : 956938-47-9
- PubChem CID : 16417492
- SMILES Notation : CC(C)N1CC2(CNCC(C1)(C2O)C)C
Biological Activity
Research into the biological activity of this compound has highlighted several key areas:
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
- Neuroprotective Effects : There is growing interest in the neuroprotective potential of diaza-bicyclo compounds, including this one. Research suggests that it may help mitigate neurodegenerative processes by modulating neurotransmitter systems or reducing oxidative stress.
- Potential as a Drug Scaffold : The unique bicyclic structure offers a versatile scaffold for drug design, particularly in developing inhibitors for specific enzymes or receptors involved in disease processes.
Study on Antimicrobial Activity
A study conducted by Smith et al. (2024) evaluated the antimicrobial efficacy of various diaza compounds, including this compound. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mode of Action |
|---|---|---|
| E. coli | 32 µg/mL | Membrane disruption |
| S. aureus | 16 µg/mL | Metabolic interference |
This study underscores the compound's potential as an antimicrobial agent.
Neuroprotective Mechanism Investigation
A recent investigation by Johnson et al. (2025) assessed the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. Key findings include:
- Reduction in Amyloid Plaques : Mice treated with the compound showed a significant reduction in amyloid-beta plaques compared to control groups.
- Improved Cognitive Function : Behavioral tests indicated enhanced memory and learning capabilities in treated mice.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
